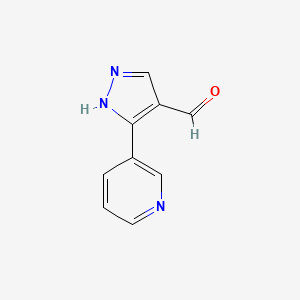
3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C9H7N3O and a molecular weight of 173.17 . It is a solid substance stored under nitrogen at 4°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7N3O/c13-6-8-5-11-12-9(8)7-2-1-3-10-4-7/h1-6H, (H,11,12) . This indicates the presence of a pyridinyl group attached to a pyrazole ring, with a carbaldehyde group attached to the pyrazole ring .Physical And Chemical Properties Analysis
“this compound” is a solid substance stored under nitrogen at 4°C . It has a boiling point of 461.2±35.0 C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde and its derivatives are used in the synthesis of a variety of compounds. For instance, Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and formed Schiff bases with chitosan, characterized by spectral analysis and X-ray diffraction (Hamed et al., 2020).
- Aly et al. (2004) described the synthesis of novel pyrazolinone and pyrazole derivatives, including 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde, through Vilsmeier-Haack reaction conditions (Aly et al., 2004).
Antimicrobial and Anticancer Activities
- The Schiff bases formed from this compound have been evaluated for antimicrobial activity against various bacteria and fungi, showing dependency on the Schiff base moiety for activity (Hamed et al., 2020).
- Milišiūnaitė et al. (2018) synthesized 2H-pyrazolo[4,3-c]pyridines, with varying substituents, and evaluated them for cytotoxicity against cancer cell lines, indicating potential in anticancer applications (Milišiūnaitė et al., 2018).
Synthesis of Novel Compounds
- Rathod et al. (2018) developed novel pyrimidine derivatives using 3-phenyl-1-(pyridin-4ylcarbonyl)-1H-pyrazole-4-carbaldehyde, indicating the versatility of this compound in synthesizing heterocyclic compounds (Rathod & Solanki, 2018).
- Alam et al. (2017) designed and synthesized derivatives of this compound as potential anticancer agents, showing moderate to good cytotoxic activity against human cancer cell lines (Alam et al., 2017).
Spectroscopic Applications and Structural Analysis
- López et al. (2004) synthesized ferrocenyl-pyrazoles using pyridine-4-carbaldehyde, demonstrating the applicability of this compound in creating complex structures characterized by spectroscopic data (López et al., 2004).
- Patil et al. (2010) studied the photophysical properties of naphthyridines synthesized from 4-amino-3-(4-phenyl)-1-phenyl-1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde, revealing insights into fluorescence influenced by substituents (Patil et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-pyridin-3-yl-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-6-8-5-11-12-9(8)7-2-1-3-10-4-7/h1-6H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHOXIYCATUVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=NN2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

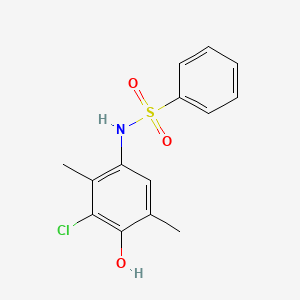


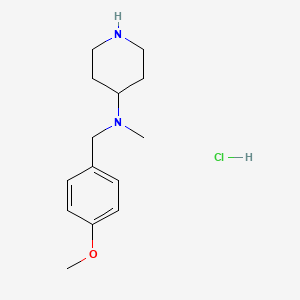
![N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2627995.png)
![4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide](/img/structure/B2627996.png)

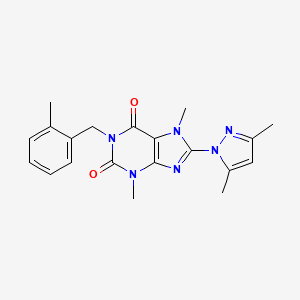

![1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(benzylsulfanyl)-1H-imidazole](/img/structure/B2628007.png)

![Thieno[2,3-b]pyridine-5-sulfonyl chloride](/img/structure/B2628010.png)
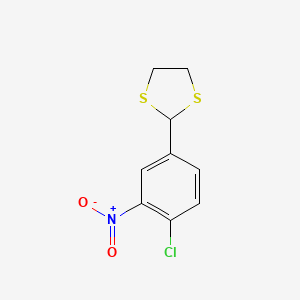
![2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(thiophen-2-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2628013.png)